Physicochemical Comparison: Triazole-Containing Target Compound vs. Pyrazole Analog (CAS 2320220-89-9)
The target compound bears a 1H-1,2,3-triazol-1-yl group, which contributes zero hydrogen-bond donors (HBD), whereas the closest pyrazole analog (3-(1H-pyrazol-1-yl)-8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane, CAS 2320220-89-9) contains an N–H donor capable of engaging in additional hydrogen-bond interactions [1][2]. This difference in HBD count (0 vs. 1) is quantifiable and influences solubility, permeability, and target-binding profiles [1].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 (computed) |
| Comparator Or Baseline | Pyrazole analog CAS 2320220-89-9: 1 (predicted) |
| Quantified Difference | Δ = 1 HBD |
| Conditions | Computed molecular descriptors (PubChem/Cactvs) |
Why This Matters
The absence of an H-bond donor in the target compound predicts higher passive membrane permeability relative to the pyrazole analog, which is a key selection criterion for CNS-targeted probe design.
- [1] PubChem Compound Summary for CID 126852237, 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane. U.S. National Library of Medicine, 2026. View Source
- [2] PubChem predicted data for 3-(1H-pyrazol-1-yl)-8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane (CAS 2320220-89-9). U.S. National Library of Medicine. View Source
